Benzene, 5-bromo-1,3-diethoxy-2-nitro-
Description
Benzene, 5-bromo-1,3-diethoxy-2-nitro- is a substituted aromatic compound featuring a benzene ring with four distinct functional groups:
- Bromo (Br) at position 5 (electron-withdrawing).
- Ethoxy (-OCH₂CH₃) groups at positions 1 and 3 (electron-donating).
- Nitro (-NO₂) at position 2 (strong electron-withdrawing).
While direct data on this compound are absent in the provided evidence, comparisons with structurally related analogs (e.g., bromo-, nitro-, and alkoxy-substituted benzenes) offer insights into its properties.
Properties
Molecular Formula |
C10H12BrNO4 |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
5-bromo-1,3-diethoxy-2-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO4/c1-3-15-8-5-7(11)6-9(16-4-2)10(8)12(13)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
GZOUREQGUFUONW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1[N+](=O)[O-])OCC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Reactivity
The table below highlights key structural analogs and their properties:
*Calculated molecular weight based on substituent contributions.
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The target compound’s nitro and bromo groups create electron-deficient regions, while ethoxy groups donate electrons. This contrast may facilitate regioselective reactions, such as nucleophilic aromatic substitution at the para position relative to nitro .
- Solubility : Ethoxy groups enhance solubility in polar solvents compared to analogs with methyl or chloro substituents (e.g., ).
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